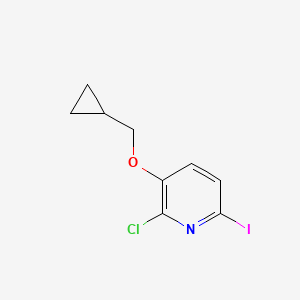

2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Description

BenchChem offers high-quality 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(cyclopropylmethoxy)-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c10-9-7(3-4-8(11)12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMOQSGUZLTTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Supply & Technical Profile: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

This in-depth technical guide provides a strategic analysis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS 1862532-78-2), a high-value heterocyclic intermediate used in the synthesis of advanced small-molecule therapeutics, particularly PI3K

Executive Summary

2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine is a critical scaffold in medicinal chemistry, functioning as a trifunctional building block. Its structure allows for orthogonal functionalization: the iodide at C6 facilitates Suzuki/Buchwald couplings, the chloride at C2 enables nucleophilic aromatic substitution (

This guide synthesizes market intelligence with field-proven synthetic protocols to empower research and procurement teams in securing high-quality material.

Chemical Profile & Identity

| Parameter | Specification |

| Chemical Name | 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine |

| CAS Number | 1862532-78-2 |

| Molecular Formula | |

| Molecular Weight | 309.53 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Methanol |

| Key Impurities | 2-Chloro-3-hydroxy-6-iodopyridine (Hydrolysis product);Cyclobutyl isomer (Rearrangement byproduct) |

Supply Chain Landscape & Price Benchmarking

The market for this intermediate is tiered between catalog suppliers (gram-scale) and CROs (kg-scale). It is not a commodity chemical; it is a "Make-to-Order" or "Stocked Intermediate" item depending on the vendor.

Primary Suppliers

-

Tier 1 (Stocked/Rapid Lead Time): BLD Pharm (Catalog #BD01662201), Enamine , Combi-Blocks .

-

Tier 2 (Custom Synthesis): WuXi AppTec, Pharmablock.

Price Analysis (Estimated Q1 2025)

| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |

| 1 g | $180 - $250 | 1-2 Weeks | Ideal for initial SAR screening. |

| 10 g | $1,200 - $1,800 | 2-3 Weeks | Pilot scale; verify batch purity (H-NMR). |

| 100 g | $6,000 - $8,500 | 4-6 Weeks | Negotiate for bulk pricing; require CoA & ROS. |

| 1 kg | $25,000 - $35,000 | 8-12 Weeks | GMP vs. Non-GMP status significantly affects cost. |

Procurement Insight: The high cost is driven by the regioselective iodination step and the cost of (bromomethyl)cyclopropane. Ensure your supplier validates the absence of the cyclobutyl isomer , a common impurity derived from cyclopropylmethyl radical rearrangement during synthesis.

Technical Deep Dive: Synthesis & Quality Assurance

Retrosynthetic Logic

The most robust route avoids the late-stage introduction of the sensitive iodine. Instead, we utilize a "Core-First" approach:

-

Starting Material: 2-Chloro-3-pyridinol (Commercially available).

-

Step 1: Regioselective Iodination. The hydroxyl group directs electrophilic iodination to the ortho (C2) or para (C6) positions. Since C2 is blocked by Chlorine, iodination occurs exclusively at C6.

-

Step 2: O-Alkylation. Williamson ether synthesis using (Bromomethyl)cyclopropane.

Synthesis Workflow Diagram

Caption: Optimized 2-step synthesis route ensuring regiochemical integrity and minimizing ring-opening side reactions.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 2-Chloro-6-iodo-3-pyridinol

-

Reagents: 2-Chloro-3-pyridinol (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Procedure: Dissolve starting material in ACN at 0°C. Add NIS portion-wise to avoid exotherm. Stir at RT for 4 hours.

-

Validation: Monitor by LCMS. The product peak (M+H ~256) should appear.

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess Iodine). Precipitate or extract with EtOAc.

Step 2: Synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

-

Reagents: 2-Chloro-6-iodo-3-pyridinol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).

-

Procedure:

-

Charge flask with Pyridinol and

in DMF. Stir for 30 min to form the phenoxide anion. -

Add (Bromomethyl)cyclopropane dropwise at RT.

-

Heat to 60°C . Note: Do not exceed 80°C to prevent cyclopropyl ring opening.

-

Stir for 6-12 hours.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Self-Validating QC:

-

1H-NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at

0.3–0.6 ppm and the methylene doublet at -

Absence of Impurity: Ensure no multiplets around

1.8–2.2 ppm (indicative of cyclobutyl rearrangement).

-

Quality Control Standards

For drug discovery applications, the following specification sheet is recommended for procurement:

| Test | Acceptance Criteria | Method |

| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | |

| Identity | Conforms to Structure | 1H-NMR, MS |

| Residual Solvents | DMF < 880 ppm | GC-HS |

| Water Content | Karl Fischer | |

| Regioisomer | HPLC/NMR |

References

-

BLD Pharm. Product Analysis: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (CAS 1862532-78-2). Retrieved from

-

ChemicalBook. Global Suppliers and CAS Data for 1862532-78-2. Retrieved from

-

Journal of Organic Chemistry. One-Pot Iodination of Hydroxypyridines: Regioselectivity and Scope. (General methodology reference).

-

European Patent Office. Process for the production of Cyclopropylmethyl Halides and derivatives. (Reference for alkylation reagent stability).

Halogenated Pyridine Building Blocks: Strategic Assets in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] The strategic introduction of halogen atoms onto this privileged core unlocks a vast and nuanced chemical space for drug discovery. Halogenated pyridines are not merely intermediates; they are critical design elements that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of halogenated pyridine building blocks, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices, the intricacies of their reactivity in key transformations, and their role in shaping the future of rational drug design.

The Strategic Value of Halogenation on the Pyridine Core

The incorporation of a pyridine ring into a drug candidate can significantly alter its properties, including solubility and metabolic stability.[2][4] Halogenation of this ring provides a powerful tool for fine-tuning these characteristics with a high degree of precision. Each halogen atom—fluorine, chlorine, bromine, and iodine—imparts a distinct set of properties, allowing chemists to modulate multiple parameters simultaneously.

-

Metabolic Stability: Fluorine, in particular, is often used to block sites of oxidative metabolism.[5] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-F bond's strength prevents enzymatic hydroxylation, thereby increasing the drug's half-life.

-

Target Affinity and Halogen Bonding: While once considered simple hydrophobic fillers, heavier halogens (Cl, Br, I) are now recognized as potent halogen bond donors.[6] A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[6][7] This specific and directional interaction can significantly enhance binding affinity and selectivity.[6]

-

Modulation of Physicochemical Properties: Halogenation alters the electronic distribution within the pyridine ring, which in turn influences the nitrogen's basicity (pKa). This is crucial for controlling the ionization state of a drug at physiological pH, affecting its solubility, permeability, and potential for off-target interactions.

-

Synthetic Handles: The carbon-halogen bond is a cornerstone of modern synthetic chemistry, serving as a versatile anchor point for diversification.[8][9] It enables access to a vast array of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity.[10][11]

Table 1: Influence of Halogen Substitution on Pyridine Properties

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | C-X Bond Energy (kJ/mol) | Key Applications & Rationale |

| -F | 1.47 | 3.98 | ~485 | Metabolic Blocker: High C-F bond strength prevents enzymatic oxidation. pKa Modulation: Strong electron-withdrawing effect lowers basicity.[5] |

| -Cl | 1.75 | 3.16 | ~339 | Bioisostere: Similar size to a methyl group. Cross-Coupling: Less reactive than Br/I, often requiring specialized catalysts, but cost-effective.[12] Halogen Bonding: Can act as a weak halogen bond donor.[6] |

| -Br | 1.85 | 2.96 | ~276 | Cross-Coupling Workhorse: Excellent balance of reactivity and stability for Suzuki, Buchwald-Hartwig, etc.[12] Halogen Bonding: A reliable halogen bond donor.[10] |

| -I | 1.98 | 2.66 | ~240 | Highest Reactivity: Ideal for difficult cross-coupling reactions under mild conditions. Halogen Bonding: The strongest halogen bond donor among the halogens.[13] |

Synthesis of Halogenated Pyridines: Navigating the Challenges of an Electron-Deficient Ring

The direct halogenation of pyridine is notoriously challenging. The electron-withdrawing nature of the ring nitrogen deactivates the system towards electrophilic aromatic substitution (EAS), the standard method for halogenating electron-rich arenes.[8][14] Furthermore, the nitrogen lone pair can coordinate with Lewis acid catalysts, poisoning them. Consequently, harsh conditions are often required, leading to limited scope and poor regioselectivity.[14][15]

Caption: Strategic workflow for utilizing halogenated pyridines.

Classical Halogenation Approaches

-

Electrophilic Aromatic Substitution (EAS): Requires high temperatures and strongly acidic conditions (e.g., bromine in oleum). The reaction is generally selective for the 3-position but is not tolerant of many functional groups.[8][14]

-

Radical Halogenation: Typically performed in the gas phase at high temperatures, this method favors substitution at the 2- and 6-positions. It often results in mixtures of mono- and di-halogenated products.[15]

Modern, Regioselective Synthetic Methods

The limitations of classical methods have driven the development of innovative strategies that provide precise regiocontrol under milder conditions, a necessity for complex molecule synthesis and late-stage functionalization.

-

4-Selective Halogenation via Phosphonium Salts: A novel two-step approach involves the reaction of a pyridine with a specially designed heterocyclic phosphine reagent. This selectively installs a phosphonium salt at the 4-position, which acts as an excellent leaving group. Subsequent displacement with a simple halide source (e.g., metal halides) yields the 4-halopyridine with high selectivity. This method is notable for its broad substrate scope and tolerance of various functional groups, making it suitable for late-stage halogenation of pharmaceutical compounds.[8][16]

-

3-Selective Halogenation via Zincke Imines: To overcome the inertness of the 3-position, a "ring-opening, halogenation, ring-closing" strategy has been developed. The pyridine is first activated and then opened with an amine to form a reactive acyclic "Zincke imine" intermediate. This temporary transformation of the electron-deficient heterocycle into a series of polarized alkenes allows for mild and highly regioselective electrophilic halogenation at the position that corresponds to C3 of the original pyridine. A final ring-closing step regenerates the aromatic pyridine, now functionalized at the 3-position.[14][17]

Reactivity and Application in Coupling Chemistry

The true synthetic power of halogenated pyridines is realized in their application as substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most modern pharmaceuticals.

Caption: General reactivity trends for halopyridines.

The reactivity in palladium-catalyzed couplings is dictated primarily by the C-X bond strength and the electronic nature of the halogen's position on the ring.[13]

-

Influence of the Halogen: The reactivity order is I > Br > Cl >> F . This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is much easier for the weaker C-I and C-Br bonds.[12][13] Consequently, iodopyridines react under the mildest conditions, while chloropyridines often require more robust catalytic systems (e.g., ligands like SPhos) to achieve high yields.[13][18]

-

Influence of the Position: The general order of reactivity for the halogen's position is C4(6) > C2 > C5 . The 4- and 6-positions are the most electron-deficient and thus the most susceptible to oxidative addition by the palladium catalyst. The 2-position is also activated, while the 5-position is the least reactive.[13]

This predictable reactivity allows for selective, sequential cross-couplings on di- or poly-halogenated pyridines, enabling the rapid construction of complex molecular architectures from a single building block.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone C-C bond-forming method, using a bromopyridine.

Objective: To couple 2-bromo-5-fluoropyridine with 4-methoxyphenylboronic acid.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Toluene/Water (10:1 v/v) solvent mixture, degassed

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and Sphos in a small amount of the degassed toluene. Allow the mixture to stir for 10 minutes to pre-form the active catalyst.

-

Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining degassed toluene/water solvent mixture.

-

Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen to ensure all oxygen is removed. The causality is critical: oxygen can oxidize the Pd(0) active catalyst, rendering it inactive.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The success of the protocol is validated by characterization of the final product (e.g., by ¹H NMR, ¹³C NMR, and HRMS) confirming the formation of the new C-C bond and the absence of starting materials.

Conclusion and Future Perspectives

Halogenated pyridine building blocks are indispensable tools in the arsenal of the modern medicinal chemist.[5][8] Their value extends far beyond their role as simple synthetic intermediates. They are integral design elements used to enhance metabolic stability, improve target affinity through halogen bonding, and fine-tune physicochemical properties.[2][6] The ongoing development of novel, highly regioselective halogenation methods continues to expand their utility, particularly for the late-stage functionalization of complex drug candidates.[14][16] As our understanding of the subtle interplay between halogen substitution and biological activity deepens, the strategic and rational application of these versatile building blocks will continue to accelerate the discovery of the next generation of innovative therapeutics.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Halogenated Pyridines in Modern Drug Discovery.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. National Center for Biotechnology Information.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. National Center for Biotechnology Information.

- Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.

- Polyhalogenated bipyridines: halogen interactions and building blocks. ResearchGate.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing.

- Leveraging Halogenated Pyridines for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. National Center for Biotechnology Information.

- Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. National Center for Biotechnology Information.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate.

- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.

- Pyridines - Wikipedia. Wikipedia.

- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents. ChemRxiv.

- Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design.

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Advances in Cross-Coupling Reactions. MDPI.

- A Recent Advances in a Pharmacological Diversification of Pyridine Derivative.

- C-H Functionalization of Pyridines. ResearchGate.

- The Halogenation of Pyridine. Journal of the American Chemical Society.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information.

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Elsevier.

- 4-selective functionalization of pyridine. American Chemical Society.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information.

- Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publisher.

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi-res.com [mdpi-res.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine: An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The synthesis is achieved through a robust two-step sequence commencing with the O-alkylation of 2-chloro-3-hydroxypyridine, followed by a highly regioselective directed ortho-metalation and subsequent iodination. This guide elucidates the mechanistic rationale behind each transformation, offers detailed, field-tested protocols, and emphasizes critical safety procedures required for handling the organometallic reagents involved. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for successful and safe execution of this synthetic sequence.

Synthetic Strategy Overview

The preparation of the target compound is accomplished in two distinct synthetic operations. The first step involves the formation of an ether linkage via the O-alkylation of the starting material, 2-chloro-3-hydroxypyridine. The resulting intermediate, 2-chloro-3-(cyclopropylmethoxy)pyridine, possesses an alkoxy group that serves as a powerful directing group for the second step. This second step employs the principle of Directed ortho-Metalation (DoM), where a strong organolithium base selectively deprotonates the C-6 position of the pyridine ring, creating a nucleophilic center that is subsequently quenched with molecular iodine to yield the final product.

Overall Reaction Scheme:

Step 1: O-Alkylation of 2-chloro-3-hydroxypyridine

Mechanistic Rationale & Experimental Design

The initial step is a Williamson-type ether synthesis. 2-Chloro-3-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. To ensure selective O-alkylation, a strong, non-nucleophilic base is employed to deprotonate the hydroxyl group, forming a pyridinolate anion. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, producing hydrogen gas and the sodium salt, which minimizes side reactions.

The choice of solvent is critical. An aprotic, polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal as it readily dissolves the pyridinolate salt and promotes the SN2 reaction with the alkylating agent, (bromomethyl)cyclopropane. The reaction proceeds by nucleophilic attack of the oxygen anion on the electrophilic carbon of the (bromomethyl)cyclopropane, displacing the bromide leaving group.

Materials & Equipment for O-Alkylation

| Reagent/Material | Grade | Supplier (Example) | Quantity | Notes |

| 2-Chloro-3-hydroxypyridine | ≥98% | Sigma-Aldrich | 1.0 eq | Starting material. Causes skin and eye irritation[1]. |

| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics | 1.2 eq | Pyrophoric solid. Reacts violently with water. Handle under inert atmosphere. |

| (Bromomethyl)cyclopropane | ≥97% | TCI Chemicals | 1.1 eq | Lachrymator. Handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | ~0.2 M | Anhydrous solvent is crucial to prevent quenching of NaH. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup | |

| Saturated NH₄Cl (aq) | For workup | |||

| Brine | For workup | |||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying | |||

| Round-bottom flask | Flame-dried before use. | |||

| Magnetic stirrer & stir bar | ||||

| Septa, Needles, Syringes | For inert atmosphere transfers. | |||

| Argon or Nitrogen line | For maintaining an inert atmosphere. |

Detailed Protocol for O-Alkylation

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum, and then allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

-

Reagent Addition: To the flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Suspend the NaH in anhydrous DMF (~0.2 M relative to the starting material).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF via a syringe. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium salt.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-chloro-3-(cyclopropylmethoxy)pyridine.

Step 2: Directed ortho-Metalation and Iodination

Mechanistic Rationale & Experimental Design

This step leverages the powerful technique of Directed ortho-Metalation (DoM).[2][3] The cyclopropylmethoxy group at the C-3 position, in conjunction with the pyridine nitrogen, acts as an effective directing metalating group (DMG). These heteroatoms coordinate to the lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination pre-associates the base near the C-2 and C-6 protons, lowering the activation energy for deprotonation at these sites.[3]

Since the C-2 position is blocked by a chloro group, deprotonation occurs exclusively at the C-6 position. This regioselectivity is a hallmark of DoM.[4][5] The reaction must be conducted at very low temperatures (typically -78 °C, dry ice/acetone bath) in an anhydrous ethereal solvent like THF to prevent side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring or decomposition of the lithiated intermediate.[6]

Once the C-6 lithiated species is formed, it is quenched by adding a solution of iodine (I₂). The highly nucleophilic carbanion attacks one of the iodine atoms, forming the C-I bond and releasing an iodide ion, to furnish the final product.

Critical Safety Protocol: Handling n-Butyllithium

n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air and reacts violently with water.[7] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All operations involving n-BuLi must be performed under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[8][9]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves are common, but check for breakthrough times; some researchers prefer wearing leather gloves over nitrile gloves for added protection).[10]

-

Glassware: All glassware must be rigorously dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum.[9]

-

Syringe/Cannula Transfer: Use well-maintained syringes with Luer-Lok™ tips or a cannula for transferring n-BuLi solutions.[8][10] Never draw air into a syringe containing n-BuLi. After drawing the required volume, pull a small amount of inert gas from the headspace of the reagent bottle into the syringe to act as a buffer.

-

Quenching: Have a quenching solution ready. A beaker containing an alcohol like isopropanol, diluted with a non-reactive solvent like hexane, can be used to safely quench residual n-BuLi in syringes and needles.[7] For quenching the reaction itself, a protic source is used after the electrophile is added.

-

Spills: In case of a small spill, smother it with dry sand or powdered limestone. NEVER use water. A Class D fire extinguisher should be available in the lab.[10]

Materials & Equipment for Iodination

| Reagent/Material | Grade | Supplier (Example) | Quantity | Notes |

| 2-Chloro-3-(cyclopropylmethoxy)pyridine | Purified from Step 1 | 1.0 eq | ||

| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Sigma-Aldrich | 1.1 eq | Pyrophoric. Handle with extreme care under inert atmosphere[7][8]. |

| Iodine (I₂) | Crystal, Reagent Grade | J.T. Baker | 1.2 eq | Solid. Handle in a fume hood. |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics | ~0.1 M | Must be rigorously dry. Often distilled from sodium/benzophenone. |

| Saturated Na₂S₂O₃ (aq) | For workup | To quench excess iodine. | ||

| Diethyl Ether or EtOAc | ACS Grade | For workup | ||

| Brine | For workup | |||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying | |||

| Schlenk flask / two-neck flask | Rigorously dried. | |||

| Dry ice / Acetone bath | To maintain -78 °C. | |||

| Low-temperature thermometer | ||||

| Schlenk line or glovebox | Essential for inert atmosphere. |

Detailed Protocol for Iodination

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a septum, and a low-temperature thermometer under a positive pressure of Argon.

-

Initial Solution: Add a solution of 2-chloro-3-(cyclopropylmethoxy)pyridine (1.0 eq) in anhydrous THF (~0.1 M) to the flask via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may change color (often to deep red or brown), indicating the formation of the lithiated species. Stir the reaction at -78 °C for 1 hour.

-

Iodine Quench: In a separate dry flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Using a cannula or a syringe, slowly add this iodine solution to the reaction mixture at -78 °C. The deep color of the lithiated anion should dissipate as the iodine is consumed. Continue stirring at -78 °C for an additional 30 minutes.

-

Warming and Quenching: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted iodine. The brown color of the iodine should disappear.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine as the final product.

Process Visualization

Synthetic Workflow Diagram

The overall process from starting material to final product can be visualized as a linear sequence of modules including reaction, workup, and purification steps.

Caption: High-level workflow for the two-step synthesis.

Directed ortho-Metalation Mechanism

The key to the regioselectivity in Step 2 is the coordination of the organolithium base to the directing groups on the pyridine ring.

Caption: Logical flow of the DoM and iodination mechanism.

References

-

Reddit r/Chempros. (2022). Handling nBuLi. Retrieved from [Link][11]

-

University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link][12]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][9]

-

Gros, P., Choppin, S., & Fort, Y. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247.[4]

-

Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link][10]

-

Common Organic Chemistry. (n.d.). Iodination (Lithiation/Iodination). Retrieved from [Link][13]

-

Gros, P., Choppin, S., & Fort, Y. (2003). Publication details for "Lithiation of 2-Chloro- and 2-Methoxypyridine...". OUCI. Retrieved from [Link][14]

-

Gligora, M., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 26(38), 8413-8417.[15]

-

Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7118-7123.[16]

-

Choppin, S., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805.[5]

-

Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. EP 0939079 B1. European Patent Office. Retrieved from [17]

-

Li, X., et al. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 57(83), 10852-10855.[18]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Course material. Retrieved from [Link][2]

-

Gribble, G. W., et al. (1992). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Journal of Organic Chemistry, 57(22), 5878–5888.[19]

-

YouTube. (2016). Reaction of Iodine with Lithium. Retrieved from [Link][20]

-

Koenig, K., et al. (1980). Process for the production of 2-hydroxypyridine. US 4942239 A. Google Patents. Retrieved from [21]

-

Cetinkaya, E., et al. (2001). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 159-169.[22]

-

Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.[23]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link][24]

-

Google Patents. (n.d.). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Retrieved from [25]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.[26]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link][6]

-

ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. Retrieved from [Link][27]

-

Al-Zoubi, R. M. (2014). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. RSC Advances, 4(74), 39226-39241.[3]

-

Haiba, M. E., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 7, 44679.[28]

-

Schmidt, R. R., et al. (2012). Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate. Arkat USA.[29]

-

Prakash, G. K. S., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. The Journal of Organic Chemistry, 76(10), 3870–3880.[30]

-

Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine. Retrieved from [31]

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link][32]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link][33]

-

Reddit r/chemistry. (2014). How do I get rid of excess iodine in a reaction?. Retrieved from [Link][34]

-

FAQ. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?. Retrieved from [Link][35]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. reddit.com [reddit.com]

- 12. Iodination - Common Conditions [commonorganicchemistry.com]

- 13. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 14. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium… [ouci.dntb.gov.ua]

- 15. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 25. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. arkat-usa.org [arkat-usa.org]

- 30. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 32. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 33. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 34. reddit.com [reddit.com]

- 35. Page loading... [wap.guidechem.com]

Application Note: Precision O-Alkylation of 2-Chloro-6-iodopyridin-3-ol

Executive Summary

This Application Note details the protocol for the regioselective O-alkylation of 2-chloro-6-iodopyridin-3-ol using (bromomethyl)cyclopropane . This transformation is a critical step in synthesizing lipophilic, metabolically stable pyridine scaffolds often found in kinase inhibitors and GPCR modulators.[1] The presence of the halogen atoms (2-Cl, 6-I) significantly alters the electronic landscape of the pyridinol core, necessitating specific base/solvent combinations to maximize O-selectivity over N-alkylation and prevent dehalogenation side reactions.

Mechanistic Insight & Strategy

The Substrate: Electronic & Steric Considerations

The substrate, 2-chloro-6-iodopyridin-3-ol , presents a unique challenge compared to unsubstituted 3-hydroxypyridine:

-

Acidity: The electron-withdrawing nature of the chlorine (C2) and iodine (C6) atoms stabilizes the phenoxide anion, lowering the pKa (estimated pKa ~6.5–7.[1]5) compared to the parent pyridin-3-ol (pKa ~8.7). This facilitates deprotonation by mild carbonate bases.

-

Nucleophilicity: While easier to deprotonate, the stabilized anion is less nucleophilic.[1] Consequently, a polar aprotic solvent (DMF or DMSO) is required to enhance reaction kinetics.[1]

-

Regioselectivity (O- vs. N-Alkylation): 3-Hydroxypyridines are ambident nucleophiles. While N-alkylation leads to a zwitterionic pyridinium species, O-alkylation yields the neutral ether. Under basic conditions in aprotic solvents, the reaction is under thermodynamic control, overwhelmingly favoring the neutral O-alkylated product.[1]

The Reagent: Cyclopropylmethyl Halides

(Bromomethyl)cyclopropane is the preferred electrophile.[1] It is highly reactive toward

-

Risk Factor: Cyclopropylmethyl cations/radicals can undergo ring-opening rearrangements (cyclopropylcarbinyl

homoallyl). To maintain ring integrity, the reaction must proceed strictly via an

The "Cesium Effect"

We utilize Cesium Carbonate (

Experimental Protocol

Reagents & Stoichiometry[2][3][4]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 2-Chloro-6-iodopyridin-3-ol | 255.44 | 1.0 | Limiting Substrate |

| (Bromomethyl)cyclopropane | 135.00 | 1.2 | Electrophile |

| Cesium Carbonate ( | 325.82 | 1.5 | Base |

| DMF (Anhydrous) | - | 0.2 M | Solvent |

Step-by-Step Procedure

Step 1: Solubilization & Deprotonation [1]

-

Charge a dry reaction vial (equipped with a magnetic stir bar) with 2-chloro-6-iodopyridin-3-ol (1.0 equiv) and

(1.5 equiv). -

Add anhydrous DMF to achieve a concentration of 0.2 M (relative to the substrate).[1]

-

Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The suspension may change color (often yellow to orange) as the phenoxide forms.[1]

-

Step 2: Alkylation 4. Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.[1] 5. Seal the vial and heat to 60°C .

- Note: Do not exceed 80°C to prevent potential iodine lability or cyclopropane ring opening.

- Monitor reaction progress by LCMS or TLC (Hexanes/EtOAc 4:1) after 2 hours.

- Target: >95% conversion of the starting phenol.

Step 3: Workup

7. Once complete, cool the mixture to RT.

8. Dilute with Water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) (3x).

9. Wash the combined organic layers with LiCl solution (5% aq) (to remove residual DMF) followed by Brine .[1]

10. Dry over anhydrous

Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography on silica gel.

- Eluent: Gradient of 0%

- Product: The O-alkylated ether is typically less polar than the starting phenol and significantly less polar than any trace N-alkylated byproduct.

Visualized Workflows

Reaction Scheme & Pathway

The following diagram illustrates the transformation and the competing pathways managed by the protocol.

Caption: Reaction pathway highlighting the selective formation of the O-alkylated target over the N-alkylated byproduct.

Decision Tree for Troubleshooting

Use this logic flow if conversion is low or impurities arise.

Caption: Troubleshooting logic for incomplete conversion or regioselectivity issues.

Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, verify the following analytical markers:

-

NMR (400 MHz,

-

NMR:

-

The

carbon typically appears around

-

-

LCMS:

-

Confirm the parent ion

.[1] -

Isotope Pattern: Look for the characteristic Cl/I pattern. The mass spectrum should show the specific splitting of a mono-chloro mono-iodo compound.

-

References

-

Reynard, G., et al. (2025).[1][6] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[6][7] Tetrahedron Letters.[7][8] Link[1]

- Context: Discusses mediated selectivity for O-alkyl

-

Sigma-Aldrich. (n.d.).[9] 2-Chloro-3-iodopyridine Product Page.[9][10]Link[1]

-

Context: Source for physical property data of the core scaffold.[11]

-

-

Jorgensen, et al. (2011).[1] Alkoxyalkylation of Electron-Rich Aromatic Compounds. PMC. Link

- Context: General methodologies for installing alkoxy groups on phenolic/pyridyl systems.

-

ChemicalBook. (n.d.).[1] 6-Chloro-4-iodopyridin-3-amine Synthesis.Link[1]

- Context: Provides synthesis routes for related chloro-iodo-pyridine intermediates, validating the stability of the scaffold under basic workup conditions.

Sources

- 1. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. art.torvergata.it [art.torvergata.it]

- 4. chemscene.com [chemscene.com]

- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 7. semanticscholar.org [semanticscholar.org]

- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 9. 2-chloro-6-iodopyridin-3-amine sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dihalopyridines

<

Introduction: The Strategic Importance of Dihalopyridine Functionalization

Dihalopyridines are privileged scaffolds in the realms of medicinal chemistry and materials science. Their inherent structural motifs are central to a vast array of biologically active compounds and functional materials. The presence of two halogen atoms offers a versatile platform for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyridine core.[1][2]

However, the successful execution of these transformations is far from trivial. The electron-deficient nature of the pyridine ring, coupled with the differential reactivity of the halogen substituents based on their position (C-2, C-3, C-4, etc.), presents unique challenges.[3] Furthermore, the potential for the pyridine nitrogen to coordinate with the palladium catalyst can inhibit its activity, necessitating carefully designed protocols.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling protocols for dihalopyridines, focusing on the underlying mechanistic principles, practical experimental procedures, and strategies for achieving regioselectivity.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The General Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalopyridine. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyridine ring.[7][8] Electron-rich phosphine ligands on the palladium center can accelerate this step.[7]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5] Bulky ligands can promote this step.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. researchgate.net [researchgate.net]

- 7. thermofishersci.in [thermofishersci.in]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Abstract

This document provides a comprehensive guide for the selective palladium-catalyzed Buchwald-Hartwig amination of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine. The presence of two distinct halogen substituents on the pyridine ring—iodine and chlorine—presents a strategic opportunity for chemoselective functionalization. This protocol is designed to selectively form a C-N bond at the C-6 position, leveraging the higher reactivity of the C-I bond over the C-Cl bond in the oxidative addition step of the catalytic cycle. We detail an optimized protocol using a third-generation Buchwald precatalyst, tBuXPhos Pd G3, which demonstrates high efficiency and functional group tolerance. This guide includes a mechanistic rationale, a detailed step-by-step experimental procedure, a troubleshooting guide, and safety protocols tailored for researchers in pharmaceutical and materials science development.

Introduction and Strategic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] This transformation is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where arylamine moieties are ubiquitous.[3][4]

The substrate, 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine, is a di-halogenated heterocycle that offers a platform for sequential, site-selective cross-coupling reactions. The primary challenge and opportunity lie in achieving high chemoselectivity. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: I > Br > OTf > Cl.[5] This reactivity difference is attributed to the disparity in carbon-halogen bond dissociation energies (C-I ≈ 238 kJ/mol, C-Cl ≈ 339 kJ/mol). Consequently, a well-chosen palladium catalyst system can selectively activate the weaker C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations.

This application note leverages this reactivity differential to achieve a highly selective amination at the C-6 position. We employ a modern, air- and moisture-stable palladium precatalyst, tBuXPhos Pd G3, which is known for its high activity, broad substrate scope, and ability to facilitate challenging couplings.[6][7] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for facilitating the deprotonation of the amine coupling partner to form the active nucleophile.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][10] The use of a G3 precatalyst simplifies the initiation, as it readily generates the active L-Pd(0) species under the reaction conditions.[6]

Figure 2: Chemoselective Buchwald-Hartwig amination scheme.

Step-by-Step Procedure

-

Glovebox/Schlenk Line Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (311.5 mg, 1.0 mmol), tBuXPhos Pd G3 (15.7 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar) three times.

-

Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) via syringe. Begin stirring to create a suspension. Add the amine coupling partner (e.g., morpholine, 0.12 mL, 1.2 mmol) via syringe.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough or has degraded. | 1. Use a fresh bottle of precatalyst. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/dried solvent.3. Use fresh, high-purity NaOt-Bu from a sealed container. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction mixture.2. Catalyst decomposition. | 1. Ensure all reagents and solvents are scrupulously dry.2. Consider lowering the reaction temperature or using a different ligand/catalyst system. |

| Reaction Stalls | Catalyst inhibition by iodide. [10] | While less common with modern ligands, if stalling is observed, consider adding a fresh portion of catalyst. Toluene is a good solvent choice as it helps precipitate iodide salts. |

| Low Yield after Purification | Product is volatile or adheres to silica gel. | Use care during solvent removal (roto-evaporation). Consider using a different stationary phase for chromatography (e.g., alumina) or trituration for purification. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

-

Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. [9]It reacts exothermically with water. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Toluene is a flammable and toxic solvent. All operations should be conducted in a fume hood away from ignition sources.

-

Inert Atmosphere: Reactions under inert gas can build pressure upon heating. Ensure adequate venting or use a balloon to maintain a slight positive pressure.

References

- The Science Behind tBuXPhos Pd G3: Quality Control and Applic

- Application Notes and Protocols for tBuXPhos Pd G3 in Pharmaceutical and Agrochemical Synthesis. Benchchem.

- Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- tBuXPhos-Pd-G3 | 1447963-75-8. ChemicalBook.

- Cross-Coupling Reactions Guide. MilliporeSigma.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- tBuXPhos Pd G3 Catalytic Systems for Buchwald-Hartwig Amin

- The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist. Benchchem.

- Palladium‐Catalyzed Amination of Aryl Halides.

- Buchwald-Hartwig Amin

- The Buchwald–Hartwig Amin

- tBuXPhos Pd G3: CAS No. 1447963-75-8. Colonial Metals Inc.

- The Mechanism of Pd-Catalyzed Amin

- Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed.

- sodium tert-butoxide. Organic Syntheses Procedure.

- Sodium t-Butoxide. Common Organic Chemistry.

- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts.

- The Buchwald-Hartwig Amin

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- The Ultimate Guide to Buchwald-Hartwig Amin

- The Buchwald–Hartwig Amin

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. nbinno.com [nbinno.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sodium t-Butoxide [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Preventing dehalogenation during coupling of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Topic: Preventing Dehalogenation in 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine Ticket ID: #RXN-OPT-2026-02 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The User Issue: You are attempting a cross-coupling (likely Suzuki-Miyaura or Sonogashira) at the C6-Iodine position of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine . Instead of the desired product, you are observing significant amounts of the hydrodehalogenated byproduct (where the Iodine is replaced by Hydrogen), or potentially loss of the Chlorine atom.

The Chemical Reality: This substrate presents a "Goldilocks" challenge. The C6-Iodine is highly reactive, while the C2-Chlorine is less reactive but still susceptible to oxidative addition. The C3-cyclopropylmethoxy group adds electron density to the ring, slightly retarding the initial oxidative addition compared to electron-deficient pyridines. This "hesitation" in the catalytic cycle increases the window for the active Palladium species to intercept a hydride source, leading to hydrodehalogenation .

The Mechanism of Failure (Why is my Iodine falling off?)

To fix the problem, you must understand the enemy. Dehalogenation is not random; it is a specific catalytic cycle that competes with your cross-coupling.

The "Fork in the Road" Pathway

The diagram below illustrates the competition between the desired Transmetallation (Path A) and the undesired

Figure 1: The kinetic competition between cross-coupling (Green) and hydrodehalogenation (Red). Note that the dehalogenated byproduct regenerates Pd(0), turning it into a parasitic cycle.

Technical Support Modules

Module A: Catalyst & Ligand Selection ("The Engine")

Diagnosis: Using simple monodentate phosphines (like PPh3) or highly active bulky ligands (like t-Bu3P) without controlling conditions often leads to dehalogenation.

The Fix: Use Bidentate Ligands with a large bite angle. For 2,6-dihalopyridines, Pd(dppf)Cl2 is the industry standard for high selectivity.

-

Why? The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) creates a steric environment that favors the reductive elimination of the coupled product over the smaller hydride species. It also stabilizes the Pd(II) intermediate, preventing "ligand stripping" that leaves the metal open to hydride attack.

| Ligand System | Risk Level | Notes |

| Pd(dppf)Cl2 | Low | Recommended. Excellent selectivity for I over Cl; suppresses dehalogenation. |

| Pd(PPh3)4 | Medium | Common, but prone to oxidation and slow transmetallation, allowing time for side reactions. |

| XPhos / SPhos | Medium/High | Very active. Great for difficult couplings, but can promote dehalogenation if the coupling partner is slow. |

| Pd/C (Heterogeneous) | High | Known to promote hydrodehalogenation (often used intentionally for this purpose). Avoid. |

Module B: Solvent & Base Management ("The Environment")

Diagnosis: You are likely using a primary or secondary alcohol (Methanol, Isopropanol, Ethanol) as a co-solvent.

The Mechanism: Alcohols are the #1 source of hydrides via

The Fix: Switch to Aprotic Solvents and Anhydrous Bases .

| Component | Avoid (Hydride Sources) | Recommended (Inert) |

| Solvent | Methanol, Ethanol, Isopropanol (iPrOH) | 1,4-Dioxane, Toluene, DMF, THF |

| Base | Triethylamine (Et3N), Diisopropylamine | K3PO4, Cs2CO3, K2CO3 |

| Additives | Formate salts | None (or molecular sieves if water is an issue) |

Module C: The "Cyclopropyl" Factor

The cyclopropylmethoxy group at C3 is generally stable, but it adds steric bulk near the C2-Chlorine.

-

Benefit: This steric bulk actually protects the C2-Chlorine from undesired coupling, improving your C6 vs. C2 selectivity.

-

Risk: If you use strong amide bases (like LDA or LiHMDS) for any reason, you risk deprotonating the methylene group (

), leading to decomposition. Stick to carbonate or phosphate bases.

Optimized Protocol (The "Golden Path")

This protocol is designed to maximize C6-I coupling while preserving the C2-Cl bond and preventing dehalogenation.

Reagents:

-

Substrate: 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine (1.0 equiv)

-

Boronic Acid/Pinacol Ester: (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3–5 mol%)

-

Base: K3PO4 (2.0 equiv, anhydrous or 2M aq. if degassed thoroughly)[2]

-

Solvent: 1,4-Dioxane (Anhydrous preferred)

Step-by-Step:

-

Degassing (Critical): Oxygen promotes homocoupling of the boronic acid, which stalls the main reaction and leaves the Pd-Ar-I species waiting—eventually leading to dehalogenation. Sparge solvents with Argon/Nitrogen for at least 15 minutes.

-

Assembly: Charge the reaction vessel with the substrate, boronic acid, base, and catalyst.[1]

-

Solvent Addition: Add degassed 1,4-Dioxane.

-

Temperature Control: Heat to 60–80°C .

-

Warning: Do not exceed 90°C. Higher temperatures activate the C2-Cl bond [2].

-

-

Monitoring: Check HPLC/TLC at 2 hours.

-

Target: Disappearance of starting material.

-

Watch for: "Des-iodo" byproduct (M-126 mass shift).

-

Troubleshooting FAQs

Q: I still see ~10% dehalogenated product even with Dioxane/K3PO4. Why? A: Check your boronic acid.[2] Some boronic acids hydrolyze rapidly (protodeboronation). If the boronic acid decomposes, the Pd-Ar species has no partner to couple with and will eventually find a proton source.

-

Fix: Add the boronic acid in portions or use a Boronic Ester (BPin) which is more stable.

Q: Can I use water in the solvent mixture? A: Yes, but be careful. A Dioxane/Water (4:1) mix is standard for Suzuki couplings to dissolve inorganic bases. However, ensure the water is degassed. If dehalogenation persists, switch to anhydrous conditions using Cs2CO3 in pure DMF or Toluene.

Q: My reaction is stuck at 50% conversion. Should I add more catalyst? A: Do not just add more Pd. If the reaction stalls, the catalyst has likely deactivated (Pd black formation).

-

Fix: Filter the mixture to remove Pd black, then add fresh catalyst and ligand. Also, check if the boronic acid has been consumed (homocoupling). You may need to add more boronic acid, not just catalyst.

Q: Why not use Pd(PPh3)4? It's cheaper. A: Pd(PPh3)4 is a valid option, but it is coordinatively saturated and requires dissociation of PPh3 to react. The free PPh3 can sometimes undergo oxidation.[3] More importantly, monodentate phosphines are less effective at enforcing the specific reductive elimination geometry required for difficult substrates compared to bidentate ligands like dppf [3].

References

-

BenchChem. Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. (2025).[4][5] Retrieved from

-

Lutz Ackermann et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (2016).[4] Retrieved from

-

Navarro, O. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[6] Journal of Organic Chemistry (2004). Retrieved from

-

Sigma-Aldrich. Application Guide for Palladium Catalyzed Cross-Coupling Reactions. Retrieved from

Sources

Technical Support Center: Purification of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Welcome to the technical support center for the purification of 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate. High purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to help you navigate the common challenges associated with the purification of this molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Scenario 1: My crude reaction mixture is a dark, intractable tar or oil. Where do I begin?

-

Plausible Cause: Dark, tarry crude products often indicate the presence of polymeric byproducts or degradation of starting materials or the product itself.[1] Pyridine derivatives can be sensitive to strong acids, bases, or high temperatures. The color may also arise from residual palladium catalysts if a cross-coupling reaction was performed.[2]

-

Recommended Action:

-

Initial Work-up: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Aqueous Washes: Wash the organic layer sequentially with:

-

A mild acidic solution (e.g., 1M HCl) to remove basic impurities like unreacted pyridine starting materials.[1]

-

A saturated sodium bicarbonate solution to neutralize the mixture and remove acidic byproducts.

-

Brine (saturated NaCl solution) to remove excess water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner, solid or semi-solid material is now more suitable for chromatographic purification.

-

-

Pro-Tip from the Field: If you suspect residual palladium, you can treat the organic solution with a scavenger resin or perform a wash with an aqueous solution of thiourea or sodium sulfide to precipitate the metal before proceeding.

Scenario 2: I'm getting poor separation and significant peak tailing during silica gel column chromatography.

-

Plausible Cause: The basic nitrogen atom on the pyridine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This secondary interaction leads to a non-ideal elution profile, causing tailing and poor resolution between your product and closely related impurities.

-

Recommended Action:

-

Neutralize the Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent. A concentration of 0.1-1% (v/v) is typically sufficient.[2] The additive will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.[3]

-

Optimize Solvent Polarity: Your target compound is moderately polar. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4.[2] This range usually provides the best separation. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can also significantly improve resolution.[2]

-

Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative, or for very challenging separations, consider using a C18-functionalized (reverse-phase) silica gel.[2]

-

-

Pro-Tip from the Field: Before running the column, perform a 2D TLC. Spot your crude mixture on the bottom left corner of a TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica gel, in which case switching the stationary phase is essential.[4]

Scenario 3: My product is a solid, but I am unable to induce crystallization.

-

Plausible Cause: The presence of persistent impurities can disrupt the formation of a crystal lattice. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures, or you may have an amorphous solid or oil.[1][5]

-

Recommended Action:

-

Solvent Screening: The key to recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test small amounts of your product in various solvents like hexanes, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

-

Two-Solvent Method: If a single solvent is not effective, use a two-solvent system.[7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[7]

-

Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previously purified batch.[5]

-

-

Pro-Tip from the Field: Slow cooling is paramount for forming pure, well-defined crystals. After heating to dissolve, allow the flask to cool to room temperature undisturbed, then move it to an ice bath to maximize recovery.[5] Rapid crashing out of solution often traps impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine?

Common impurities often include unreacted starting materials (e.g., a di-chlorinated or di-iodinated pyridine precursor), regioisomers if the functionalization is not perfectly selective, and byproducts from side reactions such as hydrolysis of the ether linkage under harsh acidic or basic conditions.[8] If using organometallic reagents, you may also have protonated (de-iodinated) starting material.

Q2: What is the recommended general workflow for purifying this intermediate?

The most robust method involves a sequential purification approach. Start with an aqueous work-up to remove inorganic salts and highly polar or ionic impurities. Follow this with flash column chromatography on silica gel to separate the target compound from closely related organic impurities. If the product is a solid and high purity (>99.5%) is required, a final recrystallization step is highly recommended.[2]

Caption: General purification workflow for 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine.

Q3: How do I select the best solvent system for column chromatography?

Systematic screening using TLC is the most effective method.[2] Prepare several vials with different ratios of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM). Spot your crude mixture on a TLC plate for each system. The ideal system will show good separation between your product spot and impurities, with the product spot having an Rf value of approximately 0.2-0.4.

| Solvent System (Hexane:Ethyl Acetate) | Typical Observation | Recommendation |

| 9:1 | Product remains at the baseline (Rf ~ 0). | Too non-polar. Increase ethyl acetate content. |

| 7:3 | Product has an Rf of 0.3 with good separation. | Good starting point for the column. |

| 1:1 | Product is at the solvent front (Rf ~ 0.9). | Too polar. Decrease ethyl acetate content. |